

An In-Depth Technical Guide to Amino-PEG24-acid for Advanced Bioconjugation

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Compound of Interest

Compound Name: Amino-PEG24-acid

Cat. No.: B1192114

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Amino-PEG24-acid**, a heterobifunctional polyethylene glycol (PEG) linker, detailing its chemical properties, applications, and a specific experimental protocol for its use in bioconjugation. This document is intended to serve as a technical resource for scientists and professionals in the fields of drug development, proteomics, and materials science.

Core Properties of Amino-PEG24-acid

Amino-PEG24-acid is a monodisperse PEG derivative featuring a primary amine group at one end and a carboxylic acid group at the other, separated by a 24-unit polyethylene glycol chain. This structure provides a long, flexible, and hydrophilic spacer, which is highly valuable in various bioconjugation applications. The defined length of the PEG chain ensures batch-to-batch consistency, a critical factor in the development of therapeutics and diagnostics.

Below is a summary of the key quantitative data for **Amino-PEG24-acid**, compiled from various suppliers and databases.

Property	Value	Citation(s)
Molecular Weight	~1146.4 g/mol	[1]
Molecular Formula	C ₅₁ H ₁₀₃ NO ₂₆	[1]
CAS Number	2563873-76-5	[1]
Purity	Typically ≥95%	
Appearance	White to off-white solid or viscous liquid	[2]
Solubility	Soluble in water, DMSO, DMF	
Storage Conditions	-20°C, desiccated, protected from light	[3]

Applications in Research and Drug Development

The bifunctional nature of **Amino-PEG24-acid** makes it a versatile tool for covalently linking different molecules. The primary amine can react with activated esters (like NHS esters), carboxylic acids, and other electrophiles. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.

Key applications include:

- **Antibody-Drug Conjugates (ADCs):** The PEG linker can improve the solubility and stability of ADCs and influence their pharmacokinetic properties.
- **PROTACs (PROteolysis TArgeting Chimeras):** As a component of PROTACs, the linker connects a target protein ligand to an E3 ubiquitin ligase ligand, facilitating the degradation of the target protein.
- **Peptide and Protein Modification:** PEGylation with **Amino-PEG24-acid** can enhance the therapeutic properties of proteins and peptides by increasing their hydrodynamic volume and in vivo half-life.
- **Surface Functionalization:** It is used to modify surfaces of nanoparticles, hydrogels, and other biomaterials to improve biocompatibility and reduce non-specific binding.

Experimental Protocol: Amide Bond Formation

The following is a detailed methodology for the conjugation of a molecule with a primary amine to the carboxylic acid end of **Amino-PEG24-acid**, adapted from a representative synthetic procedure. This protocol describes the formation of an amide bond, a common step in the synthesis of more complex bioconjugates.

Materials:

- **Amino-PEG24-acid**
- Amine-containing molecule of interest
- N,N'-Diisopropylethylamine (DIPEA)
- Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, or Dichloromethane - DCM)
- Supercritical fluid chromatography (SFC) system for purification (e.g., Waters HILIC column)
- Methanol (MeOH) and Carbon Dioxide (CO₂) for SFC mobile phase
- LCMS system for analysis

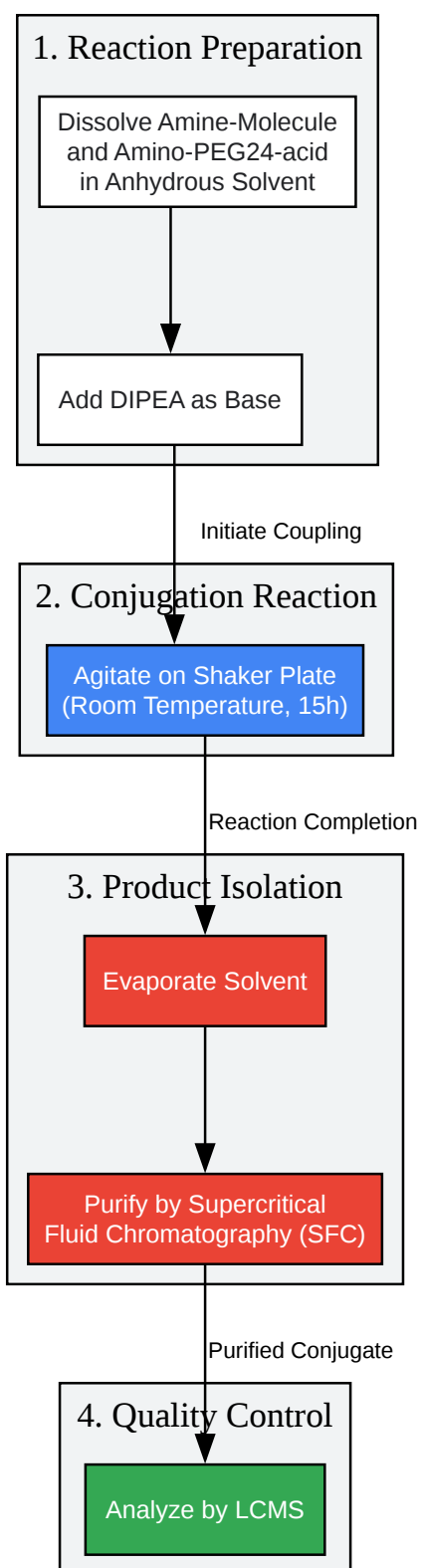
Procedure:

- **Reaction Setup:** In a suitable reaction vial, dissolve the amine-containing molecule of interest and **Amino-PEG24-acid** in an anhydrous solvent.
- **Base Addition:** Add N,N'-Diisopropylethylamine (DIPEA) to the reaction mixture. DIPEA acts as a non-nucleophilic base to facilitate the coupling reaction.
- **Incubation:** Agitate the reaction mixture on a shaker plate at room temperature for approximately 15 hours to ensure the reaction proceeds to completion.
- **Solvent Removal:** After the incubation period, evaporate the solvent from the reaction mixture under reduced pressure.

- **Purification:** Purify the resulting residue using supercritical fluid chromatography. A typical method involves a Hilic Interaction Liquid Chromatography (HILIC) column with a gradient of methanol in carbon dioxide (e.g., 15-25% MeOH/CO₂).
- **Analysis and Characterization:** Analyze the purified product using Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the identity and purity of the final conjugate.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical bioconjugation workflow utilizing **Amino-PEG24-acid**, from reaction setup to final product analysis.



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Caption: Workflow for amide bond formation using **Amino-PEG24-acid**.

This technical guide provides essential information for the effective use of **Amino-PEG24-acid** in research and development. The provided data and protocols are intended to serve as a starting point, and optimization may be necessary for specific applications.

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